molecular formula C15H28N2O4 B574360 Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 180576-04-9

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B574360
CAS No.: 180576-04-9
M. Wt: 300.399
InChI Key: DDVGELOVMNYTHH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds .


Synthesis Analysis

The preparation of this compound was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .


Molecular Structure Analysis

The molecule of this compound is linear in shape . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions . The title compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 21/c with four molecules in the unit cell .


Chemical Reactions Analysis

This compound is a useful intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Scientific Research Applications

  • Synthesis and Molecular Structure : The synthesis and crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate have been reported. It was found to crystallize in the monoclinic space group with typical bond lengths and angles for this type of piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).

  • Characterization and Biological Evaluation : Two derivatives of N-Boc piperazine, including this compound, were synthesized and characterized by various spectroscopic methods. Their biological activities against several microorganisms were studied, showing moderate activity (Kulkarni et al., 2016).

  • Synthesis and Antibacterial Activity : Another study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and tested its in vitro antibacterial and anthelmintic activity. The compound exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Pharmacologically Useful Core : A study focused on tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, a sterically congested piperazine derivative, highlighted its novel chemistry and potential as a pharmacologically useful core (Gumireddy et al., 2021).

  • Synthesis of Biologically Active Compounds : Another research synthesized tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Mechanism of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Properties

IUPAC Name

tert-butyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)11-16-7-9-17(10-8-16)13(19)21-15(4,5)6/h7-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVGELOVMNYTHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671862
Record name tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180576-04-9
Record name tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of tert-butyl piperazine-1-carboxylate (3.0 g, 16.1 mmol) and triethylamine (4.5 mL, 32.2 mmol) in THF (80 mL) was added tert-butyl 2-bromoacetate (2.4 mL, 16.1 mmol). The mixture was stirred at room temperature for 12 hours. The reaction mixture was diluted with EtOAc (200 mL) and H2O (100 mL). The organic phase was washed with brine, dried (MgSO4), filtered and concentrated to dryness. The residue was purified by column chromatography (silica, 0-5% MeOH in CH2Cl2) to afford the sub-title compound (4.2 g, 87%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

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